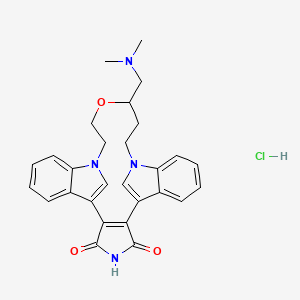

Ruboxistaurin HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ameliorating Diabetes-Induced Retinal Hemodynamic Abnormalities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core signaling pathways implicated in diabetes-induced retinal hemodynamic abnormalities and explores the therapeutic potential of targeting these pathways. The content is structured to offer a comprehensive resource for researchers and professionals involved in the development of novel treatments for diabetic retinopathy.

Introduction: The Challenge of Diabetic Retinopathy

Diabetic retinopathy is a leading cause of vision loss globally, characterized by progressive damage to the blood vessels of the retina.[1] One of the earliest and most critical manifestations of this condition is the alteration of retinal hemodynamics, including reduced blood flow and increased vascular permeability.[2][3] These changes create a hypoxic and inflammatory environment within the retina, driving the progression of the disease towards more severe, vision-threatening stages such as macular edema and proliferative retinopathy.[1] Understanding and targeting the molecular mechanisms that underpin these hemodynamic abnormalities is paramount for the development of effective therapeutic interventions.

This guide will delve into three key signaling pathways that are central to the regulation of retinal blood flow and have been identified as major contributors to the pathology of diabetic retinopathy:

-

The Renin-Angiotensin System (RAS): A hormonal cascade that plays a crucial role in blood pressure regulation and fluid balance.[4]

-

The Endothelin (ET) System: A family of potent vasoconstrictive peptides.

-

The Vascular Endothelial Growth Factor (VEGF) Pathway: A key signaling protein that promotes angiogenesis and vascular permeability.

By examining the role of each of these pathways in the diabetic retina and exploring the effects of their modulation through therapeutic agents, this guide aims to provide a solid foundation for ongoing research and drug development efforts in this critical area.

Therapeutic Strategies and Quantitative Data

This section summarizes the quantitative effects of various therapeutic agents on retinal hemodynamics in preclinical models of diabetic retinopathy. The data is presented in structured tables to facilitate comparison across different treatment modalities.

Targeting the Renin-Angiotensin System (RAS)

The RAS, particularly the upregulation of Angiotensin II (Ang II), is a key contributor to the hemodynamic dysregulation seen in diabetic retinopathy. Ang II, through its action on the AT1 receptor, induces vasoconstriction, inflammation, and oxidative stress in the retinal vasculature.

Table 1: Effects of RAS Inhibitors on Retinal Hemodynamics in Diabetic Rodent Models

| Therapeutic Agent | Animal Model | Duration of Diabetes | Key Hemodynamic Parameter | Quantitative Change | Reference |

| Candesartan (AT1 Receptor Blocker) | Streptozotocin (STZ)-induced diabetic rats | 8 weeks | Retinal Blood Flow | Normalized a 33% decrease observed in diabetic rats. | |

| Captopril (ACE Inhibitor) | STZ-induced diabetic rats | 2 weeks | Retinal Mean Circulation Time | Prevented the prolongation observed in diabetic rats. | |

| Captopril (ACE Inhibitor) | STZ-induced diabetic rats | 2 weeks | Retinal Blood Flow | Prevented the decrease observed in diabetic rats. | |

| Perindopril (ACE Inhibitor) | STZ-induced diabetic rats | 24 weeks | Retinal Vascular Permeability | Reduced the 2-fold increase in permeability seen in diabetic rats. |

Targeting the Endothelin (ET) System

Endothelin-1 (ET-1) is a potent vasoconstrictor that is upregulated in the diabetic retina and contributes to the reduction in retinal blood flow. Targeting the ET-1 pathway, primarily through endothelin receptor antagonists, has shown promise in ameliorating these hemodynamic abnormalities.

Table 2: Effects of Endothelin Receptor Antagonists on Retinal Hemodynamics in Diabetic Rodent Models

| Therapeutic Agent | Animal Model | Duration of Diabetes | Key Hemodynamic Parameter | Quantitative Change | Reference |

| Atrasentan (ET-A Receptor Antagonist) | STZ-induced diabetic mice | 4 weeks | Total Retinal Blood Flow | Attenuated the decrease from 317±14 nl/s (control) to 195±13 nl/s (diabetic) to 235±9 nl/s. | |

| Atrasentan (ET-A Receptor Antagonist) | STZ-induced diabetic mice | 4 weeks | Arteriolar RBC Velocity | Significantly attenuated the decrease from 21.0±1.3 mm/s (control) to 14.2±0.6 mm/s (diabetic) to 18.1±0.6 mm/s. | |

| BQ-123 (ET-A Receptor Antagonist) | STZ-induced diabetic rats | Not specified | Retinal Blood Flow | Increased retinal blood flow in a dose-dependent manner. | |

| Phosphoramidon (Endothelin Converting Enzyme Inhibitor) | STZ-induced diabetic rats | Not specified | Retinal Blood Flow | Normalized retinal blood flow. |

Targeting the Vascular Endothelial Growth Factor (VEGF) Pathway

VEGF is a critical mediator of angiogenesis and vascular permeability and its upregulation is a hallmark of proliferative diabetic retinopathy. Anti-VEGF therapies are a cornerstone of clinical management for diabetic macular edema and proliferative diabetic retinopathy.

Table 3: Effects of VEGF Inhibitors on Retinal Hemodynamics and Related Pathologies

| Therapeutic Agent | Clinical/Preclinical Model | Key Outcome | Quantitative Change | Reference |

| Ranibizumab | Patients with Proliferative Diabetic Retinopathy (PDR) | Improvement in Diabetic Retinopathy Severity Score (≥3 steps) | 37.7% of patients at one year. | |

| Aflibercept | Patients with PDR | Improvement in Diabetic Retinopathy Severity Score (≥2 steps) | 67% (quarterly injections) and 74% (monthly injections) of patients. | |

| Bevacizumab | Patients with Diabetic Macular Edema | Improvement in Diabetic Retinopathy Severity Score | 22.1% of patients at one year. | |

| Ranibizumab | Patients with PDR | Progression to PDR | Probability of progression reduced from 39% (sham) to 18.3% (0.3mg) and 17.1% (0.5mg). |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol outlines the induction of type 1 diabetes in rats using streptozotocin, a chemical that is toxic to pancreatic β-cells.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old)

-

Glucometer and test strips

-

Insulin (optional, for maintaining animal health)

Procedure:

-

Fast the rats overnight (12-16 hours) before STZ injection.

-

Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A typical dose is 50-65 mg/kg body weight.

-

Administer the STZ solution via a single intraperitoneal injection.

-

Monitor blood glucose levels 48-72 hours post-injection and then weekly. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Monitor the general health of the animals, including body weight and food/water intake. Administer low doses of long-acting insulin if necessary to prevent severe weight loss and mortality, while maintaining hyperglycemia.

-

The development of diabetic retinopathy features can be assessed at various time points, typically from 8 weeks to several months post-injection.

Intravitreal Injection in Rats

This protocol describes the procedure for delivering therapeutic agents directly into the vitreous humor of the rat eye.

Materials:

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical proparacaine hydrochloride (0.5%)

-

30-gauge ½-inch needles

-

Hamilton syringe with a 33-gauge needle

-

Therapeutic agent in a sterile solution

-

Surgical microscope

-

Antibiotic ointment

Procedure:

-

Anesthetize the rat using an appropriate protocol.

-

Place the rat under a surgical microscope.

-

Apply a drop of topical anesthetic to the eye.

-

Using a 30-gauge needle, create a small puncture in the sclera approximately 1-2 mm posterior to the limbus in the superotemporal quadrant, avoiding the lens and major blood vessels.

-

Carefully insert the 33-gauge needle of the Hamilton syringe through the puncture site into the vitreous cavity, aiming towards the posterior pole.

-

Slowly inject the desired volume (typically 1-5 µL) of the therapeutic agent.

-

Hold the needle in place for 30-60 seconds to prevent reflux, then slowly withdraw it.

-

Apply antibiotic ointment to the eye to prevent infection.

-

Monitor the animal for any signs of complications, such as cataract formation or endophthalmitis.

Measurement of Retinal Hemodynamics using Video Fluorescein Angiography

This protocol details the use of video fluorescein angiography to quantitatively assess retinal blood flow in rats.

Materials:

-

Fundus camera adapted for rats

-

Digital video recording system

-

Sodium fluorescein (10%)

-

Catheterized jugular or tail vein

-

Image analysis software

Procedure:

-

Anesthetize the rat and dilate its pupils with a mydriatic agent (e.g., tropicamide).

-

Position the rat in front of the fundus camera and obtain a clear view of the retina.

-

Initiate video recording.

-

Inject a bolus of sodium fluorescein (e.g., 0.1 mL of 10% solution) via the catheterized vein.

-

Record the passage of the fluorescein dye through the retinal vasculature for at least 30-60 seconds.

-

Data Analysis:

-

Image Registration: Align the video frames to correct for eye movements.

-

Vessel Segmentation: Identify and trace the major retinal arteries and veins.

-

Dye Transit Time: Measure the time it takes for the fluorescein dye to travel from a major artery to the corresponding vein. This is often referred to as the mean circulation time (MCT).

-

Vessel Diameter: Measure the diameter of the retinal vessels from the angiographic images.

-

Blood Flow Calculation: Retinal blood flow can be calculated using the formula: Flow = (π * (Diameter/2)²) * Velocity, where velocity is inversely proportional to the transit time. More advanced analyses may involve indicator-dilution techniques.

-

Quantitative Real-Time PCR (qRT-PCR) for Preproendothelin-1 (ET-1) mRNA

This protocol outlines the steps for quantifying the expression of preproET-1 mRNA in rat retinal tissue.

Materials:

-

Rat retinal tissue

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for rat preproET-1 and a reference gene (e.g., GAPDH or β-actin)

Procedure:

-

RNA Extraction:

-

Dissect the retinas from enucleated rat eyes and immediately homogenize in RNA extraction reagent.

-

Follow the manufacturer's protocol for the RNA extraction kit to isolate total RNA.

-

Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for preproET-1 or the reference gene, and the cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for both preproET-1 and the reference gene. Calculate the relative expression of preproET-1 using the ΔΔCt method.

-

Note: Primer sequences for rat preproET-1 should be designed using appropriate software and validated for specificity and efficiency.

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

This protocol describes the quantification of VEGF protein levels in rat retinal tissue using a commercially available ELISA kit.

Materials:

-

Rat retinal tissue

-

Lysis buffer

-

Commercial rat VEGF ELISA kit (containing a pre-coated plate, detection antibody, standards, and other necessary reagents)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Dissect the retinas and homogenize in lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the retinal proteins.

-

Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

ELISA:

-

Follow the manufacturer's protocol for the specific rat VEGF ELISA kit. This typically involves:

-

Adding standards and samples to the wells of the pre-coated microplate.

-

Incubating to allow VEGF to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding the detection antibody.

-

Incubating and washing.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of VEGF in the retinal samples by interpolating their absorbance values on the standard curve.

-

Normalize the VEGF concentration to the total protein concentration of the sample.

-

Signaling Pathways and Visualizations

This section provides diagrams of the key signaling pathways involved in diabetes-induced retinal hemodynamic abnormalities, created using the DOT language for Graphviz.

The Renin-Angiotensin System in Diabetic Retinopathy

Caption: The Renin-Angiotensin System (RAS) pathway in diabetic retinopathy.

The Endothelin System in Diabetic Retinopathy

Caption: The Endothelin (ET) system pathway in diabetic retinopathy.

The VEGF Pathway and its Interplay with RAS and ET Systems

Caption: Interplay of VEGF with RAS and ET systems in diabetic retinopathy.

Experimental Workflow for Evaluating Therapeutic Agents

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the central role of the Renin-Angiotensin System, the Endothelin system, and the VEGF pathway in the pathogenesis of diabetes-induced retinal hemodynamic abnormalities. Preclinical studies have demonstrated that targeting these pathways can effectively ameliorate the reduction in retinal blood flow and increased vascular permeability associated with diabetic retinopathy.

While significant progress has been made, several key areas warrant further investigation:

-

Comparative Efficacy: Head-to-head studies directly comparing the efficacy of ACE inhibitors, endothelin receptor antagonists, and VEGF inhibitors on retinal hemodynamics in standardized diabetic models are needed to determine the most potent therapeutic strategies.

-

Combination Therapies: Exploring the potential synergistic effects of combining agents that target different pathways could lead to more comprehensive and effective treatments.

-

Long-term Effects: The long-term consequences of modulating these pathways on retinal structure and function require further elucidation to ensure the safety and durability of these therapeutic approaches.

-

Translational Studies: Continued efforts to translate these promising preclinical findings into effective clinical therapies for patients with diabetic retinopathy are of utmost importance.

By addressing these future research directions, the scientific and clinical communities can continue to advance the development of novel and improved treatments to prevent vision loss from this debilitating disease.

References

- 1. RAAS in diabetic retinopathy: mechanisms and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candesartan Normalizes Changes in Retinal Blood Flow and p22phox in the Diabetic Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candesartan Normalizes Changes in Retinal Blood Flow and p22phox in the Diabetic Rat Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Ruboxistaurin HCl: A Deep Dive into its Interaction with Vascular Endothelial Growth Factor (VEGF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ruboxistaurin HCl, a selective inhibitor of Protein Kinase C beta (PKCβ), and its intricate relationship with Vascular Endothelial Growth Factor (VEGF). Ruboxistaurin has been extensively studied for its therapeutic potential in diabetic microvascular complications, particularly diabetic retinopathy, where VEGF is a key pathological mediator. This document details the molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: this compound and the VEGF Axis

Ruboxistaurin (RBX), a macrocyclic bisindolylmaleimide, is a potent and selective inhibitor of the β isoform of Protein Kinase C (PKCβI and PKCβII).[1] PKCβ is a critical component of intracellular signaling cascades that are activated by hyperglycemia and various growth factors, including Vascular Endothelial Growth Factor (VEGF).[2][3] VEGF is a pivotal angiogenic factor implicated in the pathogenesis of various diseases characterized by neovascularization and increased vascular permeability, such as diabetic retinopathy and cancer.[4]

The activation of PKCβ has been shown to mediate many of the downstream effects of VEGF, including increased vascular permeability, endothelial cell proliferation, and angiogenesis.[5] Furthermore, PKCβ activation can also influence the expression of VEGF itself, creating a potential feedback loop that exacerbates pathological conditions. Ruboxistaurin, by selectively targeting PKCβ, offers a therapeutic strategy to interrupt these detrimental processes.

Mechanism of Action: The Intersection of Ruboxistaurin and VEGF Signaling

The primary mechanism of action of Ruboxistaurin is the competitive inhibition of the ATP-binding site of PKCβ. This prevents the phosphorylation of downstream substrates, thereby modulating cellular responses. The interaction with the VEGF pathway is multifaceted:

-

Downstream of VEGF Receptor 2 (VEGFR2): VEGF exerts its effects by binding to its receptor, VEGFR2, on endothelial cells. This binding triggers a signaling cascade that involves the activation of PKCβ. By inhibiting PKCβ, Ruboxistaurin effectively blocks or attenuates the cellular responses induced by VEGF, such as increased vascular permeability and endothelial cell proliferation.

-

Regulation of VEGF Expression: Studies have suggested a molecular cascade where PKCβII activation, through the mRNA-stabilizing protein HuR, leads to an increase in VEGF protein levels and its subsequent release. By inhibiting PKCβ, Ruboxistaurin may therefore also downregulate the expression of VEGF, reducing the overall pro-angiogenic stimulus.

-

Inhibition of Downstream Effectors: Ruboxistaurin has been shown to inhibit the VEGF-induced phosphorylation of key downstream signaling molecules, including extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as protein kinase B). These kinases are crucial for endothelial cell proliferation, migration, and survival.

The following diagram illustrates the signaling pathway involving VEGF and the inhibitory action of Ruboxistaurin.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of Ruboxistaurin.

Table 1: Preclinical (In Vitro & In Vivo) Studies

| Parameter | Model System | Treatment | Key Findings | Reference |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Ruboxistaurin | Concentration-dependent inhibition of VEGF-induced proliferation. | |

| Endothelial Cell Migration | HUVECs | Ruboxistaurin | Concentration-dependent inhibition of VEGF-induced migration. | |

| ERK1/2 and Akt Phosphorylation | HUVECs | Ruboxistaurin | Inhibition of VEGF-induced phosphorylation of ERK1/2 and Akt. | |

| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) in mice | Ruboxistaurin (subcutaneous) | Significantly reduced pathological vascular changes. | |

| Glomerular VEGF mRNA | Diabetic (mRen-2)27 rats | Ruboxistaurin (10 mg/kg/day) | Attenuated the overexpression of VEGF mRNA. | |

| Glomerular Endothelial Cell Loss | Diabetic (mRen-2)27 rats | Ruboxistaurin (10 mg/kg/day) | Attenuated glomerular endothelial cell loss. |

Table 2: Clinical Studies in Diabetic Retinopathy

| Study / Parameter | Patient Population | Treatment | Key Findings | Reference |

| PKC-DRS | Moderately severe to very severe nonproliferative diabetic retinopathy (NPDR) | Ruboxistaurin (8, 16, or 32 mg/day) vs. Placebo | 32 mg/day RBX significantly reduced the risk of moderate visual loss (MVL) (Hazard Ratio 0.37, P=0.012). | |

| PKC-DRS (DME Subgroup) | NPDR with definite diabetic macular edema (DME) at baseline | Ruboxistaurin (32 mg/day) vs. Placebo | Reduced the risk of sustained moderate visual loss (SMVL) from 25% in placebo to 10% in the RBX group (P=0.017). | |

| PKC-DRS2 | Moderately severe to very severe NPDR | Ruboxistaurin (32 mg/day) vs. Placebo | Reduced the occurrence of sustained moderate vision loss by 40%. | |

| Blood-Retinal Barrier Permeability | Patients with DME | Ruboxistaurin (4, 16, or 32 mg/day) vs. Placebo | In eyes with baseline permeability ≥5.8 nm/s, RBX was associated with a 30% reduction in leakage compared to placebo (P=0.032). | |

| Retinal Hemodynamics | Patients with diabetes | Ruboxistaurin (16 mg twice daily) | Ameliorated diabetes-induced retinal circulation time abnormalities. | |

| Macrovascular Endothelial Function | Type 2 Diabetes | Ruboxistaurin (32 mg/day) | Improved brachial artery flow-mediated dilatation at 5 min (0.12 ± 0.21 mm improvement vs. placebo, p=0.02). |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro PKCβ Kinase Activity Assay

This protocol is designed to determine the inhibitory activity of Ruboxistaurin on PKCβ in a cell-free system.

Materials:

-

Recombinant human PKCβI or PKCβII

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

ATP, [γ-³²P]ATP

-

Lipid activator (phosphatidylserine and diacylglycerol)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)

-

Ruboxistaurin stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter and fluid

-

96-well microplate

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, add the assay buffer, lipid activator, PKC substrate peptide, and the desired concentration of Ruboxistaurin or vehicle (DMSO).

-

Enzyme Addition: Add the recombinant PKCβ enzyme to each well.

-

Initiate Phosphorylation: Start the phosphorylation reaction by adding the ATP/[γ-³²P]ATP mixture.

-

Incubation: Incubate the plate at 30°C for 10-30 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of PKCβ activity by Ruboxistaurin at each concentration and determine the IC₅₀ value.

The following diagram outlines the workflow for the in vitro PKCβ kinase activity assay.

Oxygen-Induced Retinopathy (OIR) Model

This in vivo model is used to study retinal neovascularization.

Animals: Neonatal mice.

Procedure:

-

Hyperoxia Exposure: Place neonatal mice and their nursing mothers in a hyperoxic environment (75% O₂) for a specified period (e.g., from postnatal day 7 to 12). This induces vaso-obliteration in the central retina.

-

Return to Normoxia: Return the mice to a normoxic environment (21% O₂). This relative hypoxia triggers a proliferative neovascular response.

-

Ruboxistaurin Administration: Administer Ruboxistaurin (e.g., subcutaneously) or vehicle daily during the normoxic phase.

-

Tissue Collection and Analysis: At a specific time point (e.g., postnatal day 17), euthanize the mice, enucleate the eyes, and prepare retinal flat mounts.

-

Quantification of Neovascularization: Stain the retinal vasculature (e.g., with fluorescently labeled lectin) and quantify the area of neovascularization using microscopy and image analysis software.

Measurement of Blood-Retinal Barrier Permeability

This clinical protocol uses vitreous fluorometry to assess retinal vascular leakage.

Procedure:

-

Baseline Measurement: Obtain a baseline measurement of blood-retinal barrier permeability using vitreous fluorometry.

-

Treatment Administration: Randomly assign patients to receive oral Ruboxistaurin or placebo for a defined period (e.g., 18 months).

-

Follow-up Measurements: Repeat vitreous fluorometry at specified intervals (e.g., 3, 12, and 18 months) to assess changes in retinal vascular leakage.

-

Data Analysis: Use statistical models to analyze the effect of treatment, accounting for repeated measurements and potential interactions with baseline permeability.

Conclusion

This compound represents a targeted therapeutic approach for diseases driven by VEGF-mediated pathology, particularly in the context of diabetic complications. Its selective inhibition of PKCβ allows for the interruption of key signaling events downstream of the VEGF receptor and may also modulate VEGF expression. The quantitative data from both preclinical and clinical studies, while not always showing a direct effect on retinopathy progression, consistently point towards a beneficial effect in reducing vision loss associated with macular edema, a condition tightly linked to VEGF-induced vascular permeability. The experimental protocols provided herein offer a foundation for further research into the nuanced effects of Ruboxistaurin and other PKCβ inhibitors on the VEGF pathway. Future investigations could focus on more direct measurements of VEGF levels in clinical trials and further elucidation of the feedback mechanisms between PKCβ and VEGF expression in various pathological contexts.

References

- 1. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Ruboxistaurin on Visual Loss and Diabetic Retinopathy [medscape.com]

- 4. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of protein kinase C beta isoform's action on retinoblastoma protein phosphorylation, vascular endothelial growth factor-induced endothelial cell proliferation, and retinal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Ruboxistaurin Mesylate in Mitigating Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus is a global health crisis, primarily due to its devastating micro- and macrovascular complications, including retinopathy, nephropathy, and neuropathy. A key pathogenic mechanism implicated in these complications is the hyperglycemia-induced activation of Protein Kinase C β (PKC-β). Ruboxistaurin mesylate (LY333531), a selective inhibitor of PKC-β, has been extensively investigated in preclinical studies for its potential to ameliorate these diabetic complications. This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Ruboxistaurin. It includes a detailed summary of quantitative outcomes, in-depth experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.

Introduction: The Role of PKC-β in Diabetic Complications

Chronic hyperglycemia in diabetes leads to an overproduction of diacylglycerol (DAG), a key activator of several PKC isoforms.[1][2] The β isoform of PKC has been particularly implicated in the pathogenesis of diabetic microvascular damage.[3][4] Activation of PKC-β triggers a cascade of downstream signaling events that contribute to:

-

Increased vascular permeability: Leading to macular edema in the retina and albuminuria in the kidneys.[3]

-

Altered blood flow: Contributing to retinal ischemia and nerve damage.

-

Extracellular matrix deposition: Resulting in glomerular basement membrane thickening and mesangial expansion in the kidneys.

-

Inflammation and apoptosis: Exacerbating tissue damage in the retina, kidneys, and peripheral nerves.

Ruboxistaurin is a potent and selective inhibitor of PKC-β, and its preclinical evaluation has provided significant evidence for its therapeutic potential in targeting these pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Ruboxistaurin on diabetic retinopathy, nephropathy, and neuropathy.

Table 1: Effects of Ruboxistaurin on Diabetic Retinopathy in Preclinical Models

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Improvement with Ruboxistaurin | p-value | Reference(s) |

| Retinal Blood Flow | STZ-induced diabetic rats | Ruboxistaurin (0.1-10 mg/kg) | Diabetic control | Dose-dependent normalization | <0.05 | |

| Retinal Vascular Permeability | STZ-induced diabetic rats | Ruboxistaurin | Diabetic control | Significant reduction | <0.05 | |

| Leukocyte Adhesion | STZ-induced diabetic rats | Ruboxistaurin | Diabetic control | Significant reduction | <0.05 |

Table 2: Effects of Ruboxistaurin on Diabetic Nephropathy in Preclinical Models

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Improvement with Ruboxistaurin | p-value | Reference(s) |

| Urinary Albumin Excretion | STZ-induced diabetic rats | Ruboxistaurin (10 mg/kg/day) | Diabetic control | Significant reduction | <0.05 | |

| Glomerular Hyperfiltration | STZ rat, Leprdb/Leprdb mouse, STZ-Ren 2 rat | Ruboxistaurin | Diabetic control | Normalization | Not specified | |

| TGF-β1 mRNA expression | STZ-induced diabetic rats | Ruboxistaurin (10 mg/kg/day) | Diabetic control | Significant reduction | <0.01 | |

| p-Smad3 protein level | STZ-induced diabetic rats | Ruboxistaurin (10 mg/kg/day) | Diabetic control | Significant reduction | <0.001 |

Table 3: Effects of Ruboxistaurin on Diabetic Neuropathy in Preclinical Models

| Parameter | Animal Model | Treatment Group | Control Group | Percentage Improvement with Ruboxistaurin | p-value | Reference(s) |

| Nerve Blood Flow | STZ-induced diabetic rats | Ruboxistaurin | Diabetic control | Improvement | Not specified | |

| Nerve Conduction Velocity | STZ-induced diabetic rats | Ruboxistaurin | Diabetic control | Improvement | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Ruboxistaurin.

Induction of Diabetes in Rodent Models

3.1.1. Streptozotocin (STZ)-Induced Type 1 Diabetes in Rats

-

Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Procedure:

-

Fast animals for 6-8 hours prior to STZ injection.

-

Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ at a dose of 40-70 mg/kg. A commonly used dose is 65 mg/kg.

-

Provide animals with 10% sucrose water for 48-72 hours post-injection to prevent hypoglycemia.

-

Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.

-

-

Reference(s):

3.1.2. Streptozotocin (STZ)-Induced Type 1 Diabetes in Mice

-

Animals: Male C57BL/6J mice.

-

Procedure (Repeated Low Dose):

-

Administer intraperitoneal (IP) injections of STZ at a dose of 40 mg/kg once daily for 5 consecutive days.

-

Monitor blood glucose levels to confirm the onset of diabetes.

-

-

Reference(s):

Assessment of Diabetic Complications

3.2.1. Retinopathy: Measurement of Retinal Vascular Permeability

-

Method: Sodium Fluorescein Fundus Angiography.

-

Procedure:

-

Anesthetize the animal and dilate the pupils.

-

Inject sodium fluorescein intravenously.

-

Perform fundus angiography at multiple time points (e.g., 0, 7, 14, 21, and 28 days) to capture the leakage of fluorescein from retinal vessels.

-

Quantify the intensity of fluorescein in the retinal interstitium and a major retinal vessel over time to calculate permeability.

-

-

Reference(s):

3.2.2. Nephropathy: Measurement of Urinary Albumin Excretion

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

House individual animals in metabolic cages for 24-hour urine collection.

-

Centrifuge the collected urine to remove debris.

-

Use a commercially available rat or mouse albumin ELISA kit to quantify the albumin concentration in the urine samples according to the manufacturer's instructions.

-

Normalize albumin concentration to creatinine concentration to account for variations in urine output.

-

-

Reference(s):

3.2.3. Neuropathy: Assessment of Mechanical Allodynia

-

Method: Von Frey Filament Test.

-

Procedure:

-

Place the animal on a wire mesh platform.

-

Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Reference(s):

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in diabetic complications and the general workflow of preclinical studies evaluating Ruboxistaurin.

Caption: PKC-β signaling cascade in diabetic complications.

Caption: Preclinical experimental workflow for Ruboxistaurin.

Conclusion

The preclinical evidence strongly supports the therapeutic potential of Ruboxistaurin mesylate in mitigating the microvascular complications of diabetes. By selectively inhibiting PKC-β, Ruboxistaurin addresses a key molecular driver of diabetic retinopathy, nephropathy, and neuropathy. The quantitative data from various animal models demonstrate its efficacy in improving key pathological markers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action and potential applications of PKC-β inhibitors in the context of diabetic complications. While these preclinical findings are promising, further clinical research is essential to translate these benefits to patients with diabetes.

References

- 1. Frontiers | Potential Role of Protein Kinase C in the Pathophysiology of Diabetes-Associated Atherosclerosis [frontiersin.org]

- 2. The effect of ruboxistaurin on nephropathy in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein kinase C and the development of diabetic vascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ruboxistaurin on Visual Loss and Diabetic Retinopathy [medscape.com]

An In-depth Technical Guide on the Impact of Ruboxistaurin HCl on Retinal Neovascularization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinal neovascularization, a hallmark of proliferative diabetic retinopathy, is a leading cause of vision loss. A key signaling cascade implicated in this pathology involves the activation of Protein Kinase C beta (PKCβ) by hyperglycemia, leading to the upregulation of Vascular Endothelial Growth Factor (VEGF) and subsequent abnormal blood vessel growth. Ruboxistaurin HCl (LY333531), a selective inhibitor of PKCβ, has been extensively investigated as a therapeutic agent to mitigate this process. This technical guide provides a comprehensive overview of the mechanism of action of Ruboxistaurin, its quantifiable effects on retinal neovascularization, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of the PKCβ Signaling Cascade

Under hyperglycemic conditions, the de novo synthesis of diacylglycerol (DAG) is increased, which in turn activates PKC, with the β isoform being particularly implicated in the pathogenesis of diabetic microvascular complications.[1] Activated PKCβ initiates a downstream signaling cascade that promotes retinal neovascularization. This compound acts as a potent and selective inhibitor of PKCβ1 and PKCβ2, thereby attenuating these pathological processes.[2]

The primary mechanism by which Ruboxistaurin inhibits retinal neovascularization is through the suppression of VEGF signaling.[1] Specifically, Ruboxistaurin has been shown to inhibit the VEGF-induced phosphorylation of key downstream signaling molecules, Extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt (also known as Protein Kinase B).[3][4] By blocking the phosphorylation of ERK1/2 and Akt, Ruboxistaurin effectively curtails the pro-angiogenic signals that lead to endothelial cell proliferation, migration, and tube formation, which are all critical steps in neovascularization.

dot

Figure 1: Ruboxistaurin's inhibition of the PKCβ signaling pathway.

Quantitative Data on the Efficacy of Ruboxistaurin

The efficacy of Ruboxistaurin in mitigating retinal neovascularization and its associated complications has been demonstrated in both preclinical and clinical studies.

Preclinical In Vitro and In Vivo Data

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that Ruboxistaurin inhibits VEGF-induced proliferation, migration, and tube formation in a concentration-dependent manner. In vivo studies utilizing the oxygen-induced retinopathy (OIR) mouse model, a standard for studying proliferative retinopathy, demonstrated that subcutaneous administration of Ruboxistaurin significantly reduced pathological neovascularization.

| Preclinical Study Parameter | Model System | Key Finding | Reference |

| Endothelial Cell Proliferation | VEGF-induced HUVECs | Concentration-dependent inhibition | |

| Endothelial Cell Migration | VEGF-induced HUVECs | Concentration-dependent inhibition | |

| Endothelial Cell Tube Formation | VEGF-induced HUVECs | Concentration-dependent inhibition | |

| Retinal Neovascularization | Oxygen-Induced Retinopathy (OIR) Mouse Model | Significant reduction in pathologic vascular changes | |

| Retinal Vascular Permeability | Diabetic Rat Model | Suppression of VEGF-induced permeability | |

| Leukocyte Adhesion | Diabetic Rat Model | Decreased leukocyte adhesion in retinal microcirculation |

Clinical Trial Data

Multiple clinical trials have evaluated the efficacy of oral Ruboxistaurin in patients with diabetic retinopathy. While the primary endpoint of preventing retinopathy progression was not always met, significant positive effects on vision loss and macular edema were observed.

| Clinical Trial / Endpoint | Patient Population | Ruboxistaurin Dose | Key Result | P-value | Reference |

| PKC-DRS2 | Moderately severe to very severe nonproliferative diabetic retinopathy | 32 mg/day | 40% risk reduction in sustained moderate visual loss | 0.034 | |

| PKC-DRS2 (Combined Analysis) | Patients with ≥ 2 years of follow-up | 32 mg/day | Sustained moderate visual loss: 2.1% (RBX) vs. 4.4% (placebo) | 0.045 | |

| Diabetic Macular Edema Study | Patients with diabetic macular edema | 4, 16, or 32 mg/day | 30% reduction in retinal vascular leakage in eyes with high baseline leakage | 0.032 | |

| Retinal Hemodynamics Study | Type 1 or 2 diabetes with no/mild retinopathy | 16 mg twice daily | -0.84 seconds difference in retinal circulation time vs. placebo | 0.046 | |

| PKC-DRS2 Open-Label Extension | Prior PKC-DRS2 participants | 32 mg/day | Sustained moderate visual loss at OLE end: 8% (prior RBX) vs. 26% (prior placebo) | <0.001 |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the impact of Ruboxistaurin on retinal neovascularization.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This is a standard and reproducible model for studying hypoxia-induced retinal neovascularization.

Protocol:

-

Induction of Vaso-obliteration: On postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic environment (75% oxygen).

-

Return to Normoxia: After 5 days (at P12), the mice are returned to a normal room air environment (21% oxygen). This sudden change to relative hypoxia triggers the neovascular response.

-

Treatment Administration: Ruboxistaurin or a vehicle control is administered to the pups (e.g., via subcutaneous injection) at specified doses and time points between P12 and P17.

-

Tissue Collection and Analysis: At P17, the peak of neovascularization, the mice are euthanized. The eyes are enucleated, and the retinas are dissected.

-

Quantification of Neovascularization: Retinal flat mounts are prepared and stained with a vascular marker (e.g., isolectin B4). The area of neovascular tufts is then quantified using imaging software.

dot

Figure 2: Experimental workflow for the Oxygen-Induced Retinopathy (OIR) model.

Retinal Vascular Permeability Assay (Evans Blue Method)

This assay quantifies the breakdown of the blood-retinal barrier.

Protocol:

-

Anesthesia: The experimental animal (e.g., rat) is anesthetized.

-

Evans Blue Injection: A known concentration of Evans blue dye (which binds to serum albumin) is injected intravenously.

-

Circulation: The dye is allowed to circulate for a defined period (e.g., 2 hours).

-

Perfusion: The animal is systemically perfused with a buffer (e.g., citrate buffer) to remove intravascular dye.

-

Tissue Extraction: The retinas are dissected, weighed, and the Evans blue dye is extracted using a solvent (e.g., formamide).

-

Quantification: The concentration of the extracted dye is measured spectrophotometrically, and the amount of leakage is calculated relative to the plasma concentration of the dye and the retinal tissue weight.

Western Blot for Phospho-ERK1/2 and Phospho-Akt

This technique is used to quantify the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Culture and Treatment: Retinal endothelial cells are cultured and treated with VEGF in the presence or absence of Ruboxistaurin for a specified time.

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 and Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: The membrane is stripped and re-probed with antibodies for total ERK1/2 and total Akt to normalize for protein loading.

Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Expression

This method is used to quantify the expression of the VEGF gene.

Protocol:

-

RNA Extraction: Total RNA is extracted from retinal tissue or cultured retinal cells.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for PCR with primers specific for VEGF and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of VEGF mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Signaling Pathway and Experimental Logic

The investigation into Ruboxistaurin's effect on retinal neovascularization follows a logical progression from understanding the underlying molecular pathway to evaluating its therapeutic efficacy in preclinical models and ultimately in human clinical trials.

dot

Figure 3: Logical framework for the investigation of Ruboxistaurin.

Conclusion

This compound demonstrates a clear mechanism of action by selectively inhibiting PKCβ, a key enzyme in the signaling cascade that leads to retinal neovascularization in diabetic retinopathy. This inhibition mitigates the downstream effects of VEGF, including endothelial cell proliferation, migration, and increased vascular permeability. The quantitative data from both preclinical and clinical studies support its efficacy in reducing pathological angiogenesis and preserving vision. The experimental protocols detailed herein provide a robust framework for the continued investigation of Ruboxistaurin and other potential therapeutic agents targeting this critical pathway. While Ruboxistaurin has not yet received FDA approval, the extensive body of research highlights the therapeutic potential of PKCβ inhibition for diabetic eye disease.

References

- 1. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruboxistaurin: LY 333531 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ruboxistaurin, a PKCbeta inhibitor, inhibits retinal neovascularization via suppression of phosphorylation of ERK1/2 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

The Role of Ruboxistaurin in Diabetic Peripheral Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic peripheral neuropathy (DPN) is a prevalent and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of sensation, often leading to significant morbidity. The pathogenesis of DPN is complex, with hyperglycemia-induced activation of the Protein Kinase C β (PKCβ) isoform playing a crucial role in the underlying microvascular dysfunction and neuronal damage. Ruboxistaurin, a specific inhibitor of PKCβ, has been investigated as a targeted therapy to mitigate the progression of DPN. This technical guide provides an in-depth review of the mechanism of action of Ruboxistaurin, summarizes the quantitative data from key clinical trials, details the experimental protocols used to assess its efficacy, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Pathogenesis of Diabetic Peripheral Neuropathy and the Rationale for PKCβ Inhibition

Chronic hyperglycemia in diabetes leads to an increase in the intracellular synthesis of diacylglycerol (DAG), a key activator of Protein Kinase C (PKC).[1][2] Of the various PKC isoforms, the β isoform is preferentially activated in the vasculature of diabetic animal models and is implicated in the development of microvascular complications.[3] Activation of PKCβ contributes to a cascade of downstream events that culminate in nerve damage, including:

-

Increased Vascular Permeability: PKCβ activation can lead to the phosphorylation of tight junction proteins, increasing vascular permeability and contributing to endoneurial edema.[4]

-

Altered Blood Flow: It influences the production of vasoactive molecules, such as endothelin-1 and nitric oxide, leading to impaired nerve blood flow and subsequent hypoxia.[1]

-

Inflammation and Oxidative Stress: The pathway is linked to the activation of pro-inflammatory transcription factors like NF-κB and increased production of reactive oxygen species, further exacerbating neuronal injury.

-

Changes in Gene Expression: PKCβ can alter the expression of various growth factors and extracellular matrix proteins, contributing to the pathological changes observed in the nerves and surrounding tissues.

Ruboxistaurin (LY333531) is a potent and selective inhibitor of the PKCβ isoform. By specifically targeting this enzyme, Ruboxistaurin aims to block the downstream pathological signaling cascade initiated by hyperglycemia, thereby preserving nerve function and alleviating the symptoms of DPN.

Mechanism of Action of Ruboxistaurin

Ruboxistaurin functions by competitively inhibiting the binding of ATP to the catalytic domain of PKCβ, thereby preventing the phosphorylation of its downstream substrates. This targeted inhibition is designed to normalize the pathological cellular processes driven by PKCβ overactivation in a hyperglycemic environment.

Summary of Quantitative Data from Clinical Trials

Several randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy and safety of Ruboxistaurin in patients with DPN. The primary endpoints in these studies often included changes in neurological symptom scores and objective measures of nerve function.

Table 1: Efficacy of Ruboxistaurin in Diabetic Peripheral Neuropathy - Key Clinical Trial Data

| Study (Year) | Treatment Groups | N | Primary Endpoint | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | P-value (vs. Placebo) |

| Vinik et al. (2005) | Placebo | 68 | Vibration Detection Threshold (VDT) | - | - | NS |

| Ruboxistaurin 32 mg/day | 66 | VDT | - | - | NS | |

| Ruboxistaurin 64 mg/day | 71 | VDT | - | - | NS | |

| Subgroup with NTSS-6 >6 | ||||||

| Placebo | 35 | Neuropathy Total Symptom Score-6 (NTSS-6) | - | - | - | |

| Ruboxistaurin 32 mg/day | 22 | NTSS-6 | - | Reduction | NS | |

| Ruboxistaurin 64 mg/day | 26 | NTSS-6 | - | Reduction | 0.015 | |

| Subgroup with NTSS-6 >6 & less severe DPN | ||||||

| Placebo | - | VDT | - | - | - | |

| Ruboxistaurin 32 mg/day | 50 (total in subgroup) | VDT | - | Improvement | 0.012 | |

| Ruboxistaurin 64 mg/day | VDT | - | Improvement | 0.026 | ||

| Ruboxistaurin 64 mg/day | NTSS-6 | - | Greater Reduction | 0.006 | ||

| Casellini et al. (2007) | Placebo | 20 | Skin Microvascular Blood Flow (SkBF) - Endothelium-dependent | - | - | - |

| Ruboxistaurin 32 mg/day | 20 | SkBF - Endothelium-dependent | - | +78.2% | <0.03 | |

| Placebo | 20 | SkBF - C-fiber-mediated | - | - | - | |

| Ruboxistaurin 32 mg/day | 20 | SkBF - C-fiber-mediated | - | +56.4% | <0.03 | |

| Placebo | 20 | NTSS-6 Total Score | - | -13.1% | - | |

| Ruboxistaurin 32 mg/day | 20 | NTSS-6 Total Score | - | -66.0% | <0.03 | |

| Placebo | 20 | Norfolk QOL-DN Symptom Subscore | - | -4.0% | - | |

| Ruboxistaurin 32 mg/day | 20 | Norfolk QOL-DN Symptom Subscore | - | -41.2% | 0.041 |

NS: Not Significant

Experimental Protocols

The clinical trials investigating Ruboxistaurin for DPN employed a range of specialized assessments to quantify nerve function and patient-reported outcomes.

Nerve Conduction Velocity (NCV) Studies

Objective: To objectively measure the speed and amplitude of electrical signals conducted by peripheral nerves, providing an assessment of large myelinated fiber function.

Methodology:

-

Nerve Selection: Standardized testing of motor (e.g., peroneal, tibial) and sensory (e.g., sural) nerves in the lower limbs is typically performed.

-

Electrode Placement:

-

Stimulating Electrodes: Placed on the skin over the nerve at two or more locations along its course.

-

Recording Electrodes:

-

For motor nerves, a surface electrode is placed over the belly of a muscle innervated by the nerve being studied.

-

For sensory nerves, electrodes are placed along the nerve trunk.

-

-

Ground Electrode: Positioned between the stimulating and recording electrodes.

-

-

Stimulation: A series of brief electrical pulses are delivered through the stimulating electrodes to elicit a nerve impulse. The intensity of the stimulus is gradually increased until a supramaximal response is obtained.

-

Recording: The resulting electrical response, known as the compound muscle action potential (CMAP) for motor nerves or the sensory nerve action potential (SNAP) for sensory nerves, is recorded.

-

Calculations:

-

Conduction Velocity (m/s): Calculated by dividing the distance between the two stimulation points by the difference in the latencies (time from stimulus to response) of the evoked potentials.

-

Amplitude (mV or µV): The maximal voltage of the CMAP or SNAP, reflecting the number of conducting nerve fibers.

-

Distal Latency (ms): The time from the most distal stimulation to the onset of the response, reflecting conduction in the terminal nerve segment.

-

Quantitative Sensory Testing (QST)

Objective: To quantify the perception of various sensory stimuli, assessing the function of both large (vibration, touch) and small (thermal) nerve fibers.

Methodology:

-

Vibration Detection Threshold (VDT):

-

Device: A biothesiometer or similar device with a vibrating probe is used.

-

Procedure: The probe is applied to a bony prominence, typically on the great toe. The intensity of the vibration is gradually increased until the patient reports sensing it (method of limits). The threshold is the lowest intensity at which the vibration is consistently detected.

-

-

Thermal Thresholds (Warm and Cold Detection):

-

Device: A thermal sensory analyzer with a thermode that can be precisely heated or cooled.

-

Procedure: The thermode is placed on the skin, usually on the dorsum of the foot. The temperature is gradually increased or decreased from a neutral baseline. The patient indicates the point at which they first perceive a change in temperature.

-

-

Pain Thresholds (Heat and Cold):

-

Procedure: Similar to thermal detection, but the temperature is increased or decreased further until the patient reports the sensation as painful.

-

Skin Microvascular Blood Flow (SkBF) Measurement

Objective: To assess the function of the microvasculature in the skin, which is often impaired in DPN.

Methodology:

-

Technique: Laser Doppler Velocimetry is a non-invasive method that measures blood cell perfusion in the capillaries of the skin.

-

Procedure:

-

A laser Doppler probe is affixed to the skin, typically on the dorsum of the foot or the calf.

-

Baseline blood flow is recorded.

-

To assess endothelium-dependent vasodilation, a vasodilator such as acetylcholine is delivered to the microvasculature via iontophoresis (a small electrical current).

-

The resulting increase in blood flow is measured and expressed as a fold-change from baseline.

-

C-fiber-mediated vasodilation can be assessed by applying a local heating probe.

-

Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Protein kinase C changes in diabetes: is the concept relevant to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ruboxistaurin HCl: An In-depth Technical Guide on its Potential in Treating Diabetic Macular Edema

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic macular edema (DME) is a leading cause of vision loss in individuals with diabetes mellitus. It is characterized by the swelling of the macula, the central part of the retina responsible for sharp, detailed vision. The pathogenesis of DME is complex and multifactorial, with hyperglycemia-induced activation of various biochemical pathways playing a crucial role. One such pathway is the Protein Kinase C (PKC) pathway, specifically the β isoform (PKC-β). Ruboxistaurin HCl (LY333531), a selective inhibitor of PKC-β, emerged as a promising oral therapeutic agent for the treatment of DME. This technical guide provides a comprehensive overview of the core data, experimental protocols, and underlying signaling pathways related to the investigation of this compound for DME.

Mechanism of Action: The PKC-β Signaling Pathway

In diabetic retinopathy, chronic hyperglycemia leads to an increase in the intracellular synthesis of diacylglycerol (DAG), a key activator of PKC.[1][2] The activation of PKC, particularly the β isoform, triggers a cascade of downstream signaling events that contribute to the breakdown of the blood-retinal barrier and subsequent macular edema.[3][4] These events include increased vascular permeability, altered retinal blood flow, and promotion of angiogenesis.[3] this compound is a potent and selective inhibitor of PKC-β, thereby aiming to mitigate these pathological processes.

Figure 1: Simplified signaling pathway of PKC-β in the pathogenesis of Diabetic Macular Edema and the inhibitory action of this compound.

Clinical Trials and Efficacy Data

The clinical development of Ruboxistaurin for DME involved several large-scale, randomized, double-masked, placebo-controlled Phase 3 clinical trials. The primary endpoints in these studies varied, with some focusing on the progression of DME and others on the prevention of vision loss.

Data Presentation

The following tables summarize the key quantitative data from the major clinical trials of Ruboxistaurin in patients with diabetic retinopathy and macular edema.

Table 1: Visual Acuity Outcomes in Key Ruboxistaurin Clinical Trials

| Clinical Trial | Treatment Group | N | Mean Baseline-to-Endpoint Change in VA (letters) | p-value | Patients with ≥15-letter Vision Loss (%) | p-value | Patients with ≥15-letter Vision Gain (%) | p-value |

| PKC-DRS2 | Ruboxistaurin 32 mg/day | 345 | -0.8 | 0.012 | 6.7 | 0.044 | 4.9 | 0.027 |

| Placebo | 340 | -2.6 | 9.9 | 2.4 | ||||

| MBDL & MBCU (Combined) | Ruboxistaurin 32 mg/day | 520 | - | - | - | - | - | - |

| Placebo | 508 | - | - | - | - | - | - |

Table 2: Sustained Moderate Visual Loss (SMVL) in Key Ruboxistaurin Clinical Trials

| Clinical Trial | Treatment Group | N | Sustained Moderate Visual Loss (SMVL)* (%) | p-value |

| PKC-DRS | Ruboxistaurin 32 mg/day | - | - | 0.226 |

| Placebo | - | - | ||

| PKC-DRS2 | Ruboxistaurin 32 mg/day | 345 | 5.5 | 0.034 |

| Placebo | 340 | 9.1 | ||

| MBDL & MBCU (Combined) | Ruboxistaurin 32 mg/day | 487 | 2.3 | 0.069 |

| Placebo | 477 | 4.4 | ||

| MBDL & MBCU (Combined, ≥2 years follow-up) | Ruboxistaurin 32 mg/day | 397 | 2.1 | 0.045 |

| Placebo | 385 | 4.4 |

*Sustained Moderate Visual Loss (SMVL) was defined as a 15-letter or more reduction from baseline in visual acuity sustained for the patient's last 6 months of study participation.

Table 3: Macular Edema Progression in the PKC-DMES Clinical Trial

| Outcome | Treatment Group | N | Event Rate (%) | Hazard Ratio (95% CI) | p-value |

| Progression to Sight-Threatening DME or Application of Focal/Grid Photocoagulation (Primary Outcome) | Ruboxistaurin 32 mg/day | - | - | 0.73 (0.53-1.0) | 0.06 |

| Placebo | - | - | |||

| Progression to Sight-Threatening DME Alone (Secondary Analysis) | Ruboxistaurin 32 mg/day | - | - | 0.66 (0.47-0.93) | 0.02 |

| Placebo | - | - |

Table 4: Central Macular Thickness (CMT) from Optical Coherence Tomography (OCT) in the MBCU Study

| Timepoint | Ruboxistaurin 32 mg/day (Mean CST in μm) | Placebo (Mean CST in μm) |

| Baseline | ~230 | ~235 |

| 6 Months | ~235 | ~240 |

| 12 Months | ~238 | ~242 |

| 18 Months | ~240 | ~245 |

| 24 Months | ~245 | ~250 |

| 30 Months | ~248 | ~255 |

| 36 Months | ~250 | ~258 |

Note: Data is estimated from the graphical representation in Sheetz et al., IOVS 2013;54:6931-6940. The publication states that analyses of OCT parameters did not reveal any consistent differences between treatment groups.

Across the clinical trial program, while Ruboxistaurin showed a trend towards reducing the risk of vision loss, particularly sustained moderate visual loss, it did not consistently demonstrate a significant effect on the progression of diabetic macular edema as measured by stereoscopic fundus photographs or optical coherence tomography. In the combined analysis of the MBDL and MBCU studies, morphology-related measures of DME, including OCT-determined center of macula thickness, did not show a consistent trend in favor of or against Ruboxistaurin.

Experimental Protocols

The clinical trials for Ruboxistaurin followed rigorous and standardized methodologies to ensure the validity and reliability of the data collected.

Key Experimental Protocols

1. Patient Population and Study Design: The studies enrolled patients with type 1 or type 2 diabetes mellitus and diabetic retinopathy of varying severity. Key inclusion criteria often included a best-corrected visual acuity of a certain threshold (e.g., ≥75 letters on the ETDRS chart) and specific ETDRS retinopathy severity levels. The trials were typically multicenter, randomized, double-masked, and placebo-controlled.

2. Treatment Administration: Patients were randomized to receive either this compound at various oral doses (e.g., 4, 16, or 32 mg/day) or a matching placebo. Treatment was administered for extended periods, often up to 36 months.

3. Visual Acuity Measurement (ETDRS Protocol): Best-corrected visual acuity was a primary or key secondary endpoint in most trials and was measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) protocol.

-

Chart Design: Standardized retro-illuminated ETDRS charts with Sloan letters were used.

-

Testing Distance: The standard testing distance was 4 meters.

-

Procedure: A forced-choice procedure was used, where patients were encouraged to guess letters they were unsure of. The number of correctly identified letters was recorded.

-

Scoring: The final score was the total number of letters read correctly, with each line representing 5 letters.

4. Assessment of Macular Edema: Macular edema was assessed using two primary methods:

-

Stereoscopic Fundus Photography: Seven-standard field stereoscopic color fundus photographs were taken at baseline and regular intervals. These were graded by masked, independent readers to assess the ETDRS retinopathy severity level and the presence and severity of DME.

-

Optical Coherence Tomography (OCT): OCT was used to provide a quantitative measure of retinal thickness. The central subfield thickness was a key parameter of interest. Scans were performed at baseline and subsequent follow-up visits.

Figure 2: A generalized workflow for the this compound clinical trials in Diabetic Macular Edema.

Conclusion

This compound, a selective inhibitor of PKC-β, represented a targeted therapeutic approach for diabetic macular edema based on a strong preclinical rationale. Extensive Phase 3 clinical trials demonstrated a modest effect of Ruboxistaurin in reducing the risk of vision loss, particularly sustained moderate visual loss, in patients with diabetic retinopathy. However, the agent did not show a consistent and statistically significant benefit in preventing the progression of diabetic macular edema as assessed by both fundus photography and optical coherence tomography. While Ruboxistaurin was generally well-tolerated, the overall clinical trial results did not lead to its regulatory approval for the treatment of DME. The investigation of Ruboxistaurin has, nevertheless, provided valuable insights into the role of the PKC-β pathway in diabetic retinopathy and has informed the design of subsequent clinical trials for other therapeutic agents in this field.

References

The Chemical Synthesis and Characterization of Ruboxistaurin Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruboxistaurin, also known as LY333531, is a potent and selective inhibitor of protein kinase C beta (PKCβ).[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of Ruboxistaurin free base. Detailed experimental protocols for its synthesis are presented, along with a summary of its physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of this important molecule.

Introduction

Ruboxistaurin is a macrocyclic bisindolylmaleimide that has been investigated for its therapeutic potential in treating diabetic microvascular complications, such as diabetic retinopathy and nephropathy.[2][3] Its mechanism of action involves the selective inhibition of PKCβ, an enzyme implicated in the pathogenesis of these conditions.[2] The synthesis of Ruboxistaurin was first described in 1996. This guide focuses on the synthesis and characterization of the free base form of Ruboxistaurin.

Chemical Synthesis

The synthesis of Ruboxistaurin free base involves a multi-step process, which is outlined in the workflow below. A key publication provides a detailed synthetic route.

Synthetic Scheme

Caption: Synthetic workflow for Ruboxistaurin.

Experimental Protocols

Synthesis of 3,4-Dichloro-1-methylmaleimide (8):

To a solution of 3,4-dichloro-2,5-furandione (7) (25.0 g, 0.150 mol) and potassium acetate (22.1 g, 0.225 mol) in acetic acid (30 mL) is added methylamine HCl (15.2 g, 0.225 mol). The mixture is stirred at reflux for 4 hours. After cooling to room temperature, the thick mass is slowly poured into an ice-chilled 10% NaHCO₃ solution. The product is extracted with ether. The combined organic extract is washed with brine, dried over Na₂SO₄, and concentrated to yield an orange solid. The crude product is purified by column chromatography (SiO₂, hexane/EtOAc (9:1)) to give 8 as a white solid (18.3 g, 68% yield).

A full, detailed synthesis of the final compound, Ruboxistaurin (17), from intermediate 8 involves several subsequent steps which are described in detail in the cited literature.

Physicochemical and Spectroscopic Characterization

The characterization of Ruboxistaurin free base is crucial to confirm its identity, purity, and structure. Various analytical techniques are employed for this purpose.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₈N₄O₃ | |

| Molecular Weight | 468.56 g/mol | |

| Appearance | Crystalline solid | |

| CAS Number | 169939-94-0 |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.98 (m, 2H), 3.03 (s, 3H), 3.05 (s, 3H), 3.23 (dd, 2H), 3.8 (dAB, 2H), 4.0 (t, 1H), 4.38 (m, 4H), 7.29–7.49 (m, 15H) | |

| ¹³C NMR | Predicted spectra available in literature databases. | |

| Mass Spectrometry (LC-MS/MS) | [M+H]⁺ ion at m/z 469.18; daughter ions at m/z 84, 58.12, and 98.10. |

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for determining the purity of Ruboxistaurin and for its quantification in biological matrices.

LC-MS/MS Method for Quantification in Rat Plasma:

-

Chromatographic System: Acquity ultra-performance liquid chromatography (UPLC) system.

-

Column: Acquity UPLC HSS T3 column (1.0 × 100 mm).

-

Mobile Phase: A gradient of solvent A (10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2) and solvent B (0.2% formic acid, 0.2% trimethylamine in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Detection: Triple quadrupole tandem mass detector with an electrospray ionization (ESI) source in positive ion mode.

-

Monitoring: Multiple-reaction monitoring (MRM) of the transition m/z 469.18 → 84, 58.12, 98.10.

-

Internal Standard: Atorvastatin (m/z 559.6 → 249.9).

Signaling Pathway and Mechanism of Action

Ruboxistaurin is a selective inhibitor of the beta isoforms of Protein Kinase C (PKCβ). In diabetic conditions, high glucose levels lead to an increase in diacylglycerol (DAG), which in turn activates PKCβ. This activation is implicated in the pathogenesis of diabetic microvascular complications. Ruboxistaurin acts by competitively inhibiting the ATP-binding site of PKCβI and PKCβII.

Caption: Ruboxistaurin's inhibition of the PKCβ pathway.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and characterization of Ruboxistaurin free base. The provided experimental protocols and characterization data serve as a valuable resource for scientists working with this compound. The elucidation of its synthesis and physicochemical properties is fundamental for its application in research and drug development.

References

Methodological & Application

Protocol for in vitro use of Ruboxistaurin HCl in cell culture

Application Notes: In Vitro Use of Ruboxistaurin HCl

Introduction

Ruboxistaurin hydrochloride (also known as LY333531 HCl) is a potent, selective, and ATP-competitive inhibitor of Protein Kinase C beta (PKCβ).[1][2][3][4] It specifically targets the PKCβ1 and PKCβ2 isoforms with high affinity, demonstrating competitive and reversible inhibition.[1] The activation of PKCβ is strongly implicated in the pathogenesis of diabetic microvascular complications, such as retinopathy, nephropathy, and neuropathy, primarily through pathways activated by hyperglycemia-induced diacylglycerol (DAG). In vitro, Ruboxistaurin is a valuable tool for investigating the roles of PKCβ in various cellular processes, including endothelial dysfunction, inflammation, angiogenesis, and cell proliferation.

Mechanism of Action

Under hyperglycemic conditions, increased glucose metabolism leads to an accumulation of DAG. DAG is a critical second messenger that activates PKC isoforms, particularly PKCβ. Activated PKCβ then phosphorylates a cascade of downstream targets, leading to pathological cellular responses such as increased vascular permeability, endothelial cell activation, altered blood flow, and neovascularization. Ruboxistaurin exerts its effect by binding to the ATP-binding site of PKCβ, preventing the phosphorylation of its substrates and thereby inhibiting these downstream signaling events. This inhibition has been shown to suppress monocyte adhesion to endothelial cells, inhibit VEGF-induced endothelial cell proliferation and migration, and block the phosphorylation of downstream effectors like ERK1/2 and Akt.

Signaling Pathway of PKCβ Inhibition by Ruboxistaurin

The following diagram illustrates the signaling cascade initiated by hyperglycemia and the point of intervention for Ruboxistaurin.

References

Application Notes and Protocols for In Vivo Administration of Ruboxistaurin in Animal Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ruboxistaurin, a selective inhibitor of protein kinase C beta (PKC-β), in various animal models of diabetes. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Ruboxistaurin for diabetic complications.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to long-term microvascular and macrovascular complications, including nephropathy, retinopathy, and cardiomyopathy.[1][2] One of the key signaling pathways implicated in the pathogenesis of these complications is the activation of Protein Kinase C (PKC), particularly the β isoform.[2][3] Ruboxistaurin (RBX) is a potent and selective inhibitor of PKC-β that has shown promise in preclinical animal models for mitigating the detrimental effects of hyperglycemia on various organ systems.[4] These notes detail the application of Ruboxistaurin in established animal models of diabetes, providing quantitative data and standardized protocols to facilitate further research.

Mechanism of Action

Hyperglycemia increases the synthesis of diacylglycerol (DAG), a key activator of PKC. The subsequent activation of PKC-β triggers a cascade of downstream signaling events that contribute to vascular dysfunction. These include increased expression of transforming growth factor-beta 1 (TGF-β1), vascular endothelial growth factor (VEGF), and endothelin-1, leading to extracellular matrix deposition, increased vascular permeability, and altered blood flow. Ruboxistaurin competitively inhibits the ATP-binding site of PKC-β, thereby preventing the phosphorylation of its downstream targets and ameliorating the pathological consequences of its activation in diabetic models.

Ruboxistaurin inhibits PKC-β, blocking downstream pathological signaling.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of Ruboxistaurin administration in various animal models of diabetic complications.

Table 1: Effects of Ruboxistaurin on Diabetic Nephropathy in STZ-Induced Diabetic Rats

| Parameter | Control | Diabetic (Untreated) | Diabetic + Ruboxistaurin | Diabetic + Valsartan (Positive Control) |